(2R,3R)-2-(2,4-Difluorophenyl)-3-(3-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2-(2,4-Difluorophenyl)-3-(3-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(2,4-Difluorophenyl)-3-(3-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol typically involves multi-step organic reactions. The starting materials often include 2,4-difluorobenzene, piperidine derivatives, and triazole precursors. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the triazole ring.
Aldol condensation: to form the butanol backbone.
Cyclization: reactions to incorporate the piperidine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: to enhance reaction rates.
Solvent selection: to improve solubility and reaction efficiency.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-(2,4-Difluorophenyl)-3-(3-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R)-2-(2,4-Difluorophenyl)-3-(3-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol is studied for its potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with enzymes or receptors, providing insights into its potential therapeutic uses.
Medicine
In medicine, triazole derivatives are often explored for their antifungal, antibacterial, and anticancer properties. This compound may be evaluated for similar activities.
Industry
In industry, such compounds can be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(2,4-Difluorophenyl)-3-(3-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate signaling pathways.
Pathways: Interference with metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as:
Fluconazole: An antifungal agent.
Itraconazole: Another antifungal with a broader spectrum.
Voriconazole: Known for its effectiveness against resistant fungal strains.
Uniqueness
(2R,3R)-2-(2,4-Difluorophenyl)-3-(3-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol may possess unique properties such as enhanced potency, selectivity, or stability compared to these similar compounds.
Properties
Molecular Formula |
C18H22F2N4O |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(2R,3R)-2-(2,4-difluorophenyl)-3-(3-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C18H22F2N4O/c1-13-4-3-7-23(9-13)14(2)18(25,10-24-12-21-11-22-24)16-6-5-15(19)8-17(16)20/h5-6,8,11-12,14,25H,1,3-4,7,9-10H2,2H3/t14-,18-/m1/s1 |
InChI Key |
KBNMXPOMEKKUBK-RDTXWAMCSA-N |
Isomeric SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCCC(=C)C3 |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCCC(=C)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.